Cas no 2167615-69-0 (4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine)

4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine structure
2167615-69-0 structure
Product Name:4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine
CAS No:2167615-69-0
MF:C7H13BrN4
MW:233.108919858932
CID:6102043
PubChem ID:165796196
Update Time:2025-07-19

4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine
    • 2167615-69-0
    • EN300-1277863
    • [4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]methanamine
    • Inchi: 1S/C7H13BrN4/c1-5(2)4-12-6(3-9)7(8)10-11-12/h5H,3-4,9H2,1-2H3
    • InChI Key: MSINWTBRWRTPMP-UHFFFAOYSA-N
    • SMILES: BrC1=C(CN)N(CC(C)C)N=N1

Computed Properties

  • Exact Mass: 232.03236g/mol
  • Monoisotopic Mass: 232.03236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 56.7Ų

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Additional information on 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine

Comprehensive Overview of 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine (CAS No. 2167615-69-0)

The compound 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine (CAS No. 2167615-69-0) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This triazole derivative features a bromine substituent at the 4-position and a 2-methylpropyl group attached to the nitrogen atom, making it a versatile intermediate for synthesizing more complex bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and material science, as its scaffold is often associated with antimicrobial, antiviral, and anti-inflammatory activities.

In recent years, the demand for triazole-based compounds like 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine has surged, driven by their role in click chemistry and bioconjugation. The 1,2,3-triazole ring is known for its stability and ability to form hydrogen bonds, which are critical in designing targeted therapeutics. This compound’s CAS No. 2167615-69-0 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and combinatorial chemistry. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted method for constructing triazole frameworks.

The 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine structure also aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments are optimized for binding to biological targets. Its bromine atom offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of diverse structure-activity relationship (SAR) libraries. This adaptability makes it a valuable tool for medicinal chemists exploring new kinase inhibitors or GPCR modulators.

From an industrial perspective, CAS No. 2167615-69-0 is often discussed in the context of green chemistry and sustainable synthesis. Researchers are investigating solvent-free or catalytic methods to produce this compound with minimal environmental impact. Additionally, its potential in agrochemical formulations has been explored, particularly as a precursor for crop protection agents that target fungal or bacterial pathogens. The 2-methylpropyl side chain may enhance lipophilicity, improving membrane permeability in biological systems.

For those searching "triazole derivatives in drug development" or "bromo-substituted heterocycles," this compound exemplifies the intersection of structural innovation and practical utility. Its CAS No. 2167615-69-0 is a key identifier in patent literature, often linked to intellectual property in small-molecule therapeutics. As the pharmaceutical industry shifts toward personalized medicine, compounds like 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine will likely play a pivotal role in designing next-generation precision therapeutics.

In summary, 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazol-5-ylmethanamine (CAS No. 2167615-69-0) represents a critical building block in modern organic synthesis and drug discovery. Its multifaceted applications, from bioconjugation to agrochemicals, underscore its importance in both academic and industrial settings. Future research may uncover novel derivatives with enhanced bioactivity, further solidifying its position in the chemical innovation landscape.

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